5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
5-Fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, has been a topic of interest in recent years . The process often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized indole derivatives is usually confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular weight of 5-Fluoro-1H-indole-2-carboxylic acid is 193.18 . The InChI code is1S/C10H8FNO2/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-4,11H,1H3,(H,15,16)
. Chemical Reactions Analysis
Indole derivatives, including 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, have been used in various chemical reactions . For instance, they have been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Physical And Chemical Properties Analysis
The density of 5-Fluoro-1H-indole-2-carboxylic acid is 1.2±0.1 g/cm3 . The melting point is 202-206 °C (lit.) .Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- They show various biologically vital properties .
- The methods of application or experimental procedures involve the synthesis of indole derivatives .
- The outcomes of these applications have shown promising results in the treatment of various diseases .
-
Chemical Synthesis
- Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles .
- A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .
- This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- The outcomes of this process have been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
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Preparation of 5-HT6 Receptor Ligands
- Indole derivatives are used as reactants for the preparation of 5-HT6 receptor ligands .
- These ligands are used in the study of serotonin receptors, which play a crucial role in various biological processes and disorders .
- The methods of application involve chemical reactions to synthesize the ligands .
- The outcomes of these applications contribute to the understanding and potential treatment of disorders related to serotonin receptors .
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Preparation of Tryptophan Dioxygenase Inhibitors
- Indole derivatives are used as reactants for the preparation of tryptophan dioxygenase inhibitors .
- These inhibitors are used in the study of tryptophan metabolism and its role in various diseases .
- The methods of application involve chemical reactions to synthesize the inhibitors .
- The outcomes of these applications contribute to the understanding and potential treatment of diseases related to tryptophan metabolism .
-
Preparation of Antitumor Agents
- Indole derivatives are used as reactants for the preparation of antitumor agents .
- These agents are used in the study and treatment of various types of cancer .
- The methods of application involve chemical reactions to synthesize the agents .
- The outcomes of these applications contribute to the development of new treatments for cancer .
-
Preparation of Antibacterial Agents
- Indole derivatives are used as reactants for the preparation of antibacterial agents .
- These agents are used in the study and treatment of various bacterial infections .
- The methods of application involve chemical reactions to synthesize the agents .
- The outcomes of these applications contribute to the development of new treatments for bacterial infections .
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Preparation of Pyridyl-ethenyl-indoles as Potential Anticancer Immunomodulators
- Indole derivatives are used as reactants for the preparation of pyridyl-ethenyl-indoles .
- These compounds are studied for their potential as anticancer immunomodulators .
- The methods of application involve chemical reactions to synthesize the compounds .
- The outcomes of these applications contribute to the development of new treatments for cancer .
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Preparation of Indole-Containing Metal Complexes
- Indole derivatives are used in the preparation of indole-containing metal complexes .
- These complexes have significant biological activity and are used in medicinal applications .
- The methods of application involve chemical reactions to synthesize the complexes .
- The outcomes of these applications contribute to the development of effective medicinal agents .
Safety And Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .
Future Directions
Indole and its derivatives, including 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, play an important role in medicinal chemistry due to their physiological activity. They have shown potential for the treatment of various conditions, including cancer, microbial infections, and various disorders in the human body . Therefore, the development of new indole derivatives and the exploration of their therapeutic potential is a promising direction for future research .
properties
IUPAC Name |
5-fluoro-1-methylindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXUHDPGGHISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349804 | |
Record name | 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
167631-50-7 | |
Record name | 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-1-methyl-1h-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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